molecular formula C10H11Cl B13806962 Benzene, 1-chloro-4-(1-methylenepropyl)- CAS No. 21758-20-3

Benzene, 1-chloro-4-(1-methylenepropyl)-

Cat. No.: B13806962
CAS No.: 21758-20-3
M. Wt: 166.65 g/mol
InChI Key: JOKOHULXBGRGNF-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-4-(1-methylenepropyl)-, also known as 1-chloro-4-(1-methylenepropyl)benzene, is an organic compound with the molecular formula C10H11Cl. It is a derivative of benzene, where a chlorine atom and a 1-methylenepropyl group are substituted at the para positions of the benzene ring. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-chloro-4-(1-methylenepropyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with 1-chloro-4-(1-methylenepropyl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of Benzene, 1-chloro-4-(1-methylenepropyl)- often involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-chloro-4-(1-methylenepropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Substitution: Phenol derivatives.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkane derivatives.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-4-(1-methylenepropyl)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atom and the methylene group can participate in various chemical transformations, influencing the reactivity and stability of the compound. The pathways involved include the formation of carbocation intermediates and subsequent nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1-chloro-4-(1-methylenepropyl)- is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties. The presence of both a chlorine atom and a methylenepropyl group allows for diverse chemical transformations and applications in various fields .

Properties

CAS No.

21758-20-3

Molecular Formula

C10H11Cl

Molecular Weight

166.65 g/mol

IUPAC Name

1-but-1-en-2-yl-4-chlorobenzene

InChI

InChI=1S/C10H11Cl/c1-3-8(2)9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3

InChI Key

JOKOHULXBGRGNF-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)C1=CC=C(C=C1)Cl

Origin of Product

United States

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